Clomipramine N-Oxide

Vue d'ensemble

Description

Clomipramine N-Oxide is a dibenzooxazepine . It belongs to the class of pharmacologic agents known as tricyclic antidepressants .

Synthesis Analysis

The synthesis of Clomipramine N-Oxide involves the C2-functionalization of pyridine and quinoline N-oxides . A sensitive and simple chemiluminescent method has been developed for the determination of clomipramine, which is based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium .

Molecular Structure Analysis

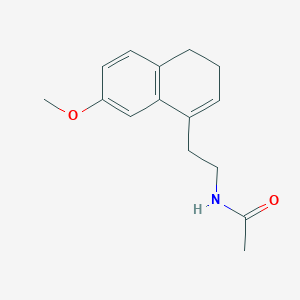

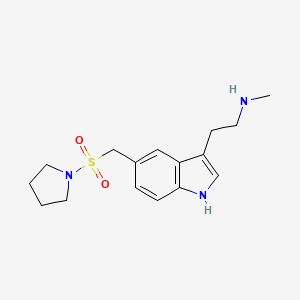

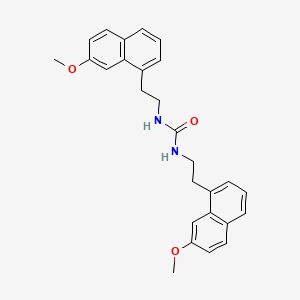

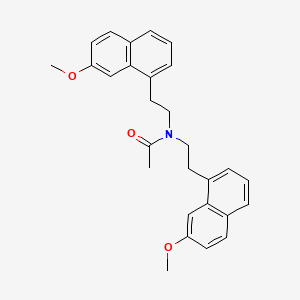

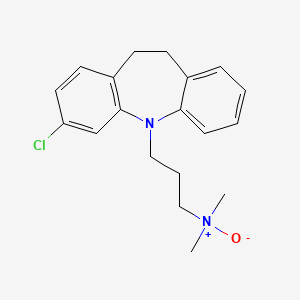

The molecular formula of Clomipramine N-Oxide is C19H23ClN2O . The IUPAC name is 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide . The molecular weight is 330.8 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Clomipramine N-Oxide are primarily based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium . This reaction is used in the determination of clomipramine .

Physical And Chemical Properties Analysis

Clomipramine N-Oxide has a molecular weight of 330.8 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 330.1498911 g/mol .

Applications De Recherche Scientifique

Improved Pharmacokinetic and Pharmacodynamic Profile

Clomipramine is a tricyclic antidepressant (TCA) that acts as a serotonin and noradrenaline reuptake inhibitor . The metabolites formed by N-dealkylation of these TCAs contribute to overall poor pharmacokinetics and efficacy . However, deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness . The deuterated forms of the TCAs have shown an improved pharmacokinetic profile compared with that of their nondeuterated forms .

Anti-inflammatory Effect

Clomipramine has shown very strong anti-inflammatory properties in vitro, in vivo (animal models), and human studies, especially in the brain . This anti-inflammatory effect might be useful to prevent the psychiatric consequences of SARS-CoV-2 infection .

Prevention of Neurological Complications

Administration of clomipramine at therapeutic concentrations decreased the production of TNFα and nitric oxide, and the mRNA expression of nitric oxide synthase, IL-1 β, and TNFα . Moreover, clomipramine inhibited the activation of the NF-κB and p38 MAPK pro-inflammatory pathways . This could be useful in preventing neurological complications .

Mécanisme D'action

Target of Action

Clomipramine N-Oxide primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increase in their levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety .

Mode of Action

Clomipramine N-Oxide interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by Clomipramine N-Oxide is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, the compound increases their synaptic levels, leading to enhanced neurotransmission . This can have downstream effects on mood regulation, potentially alleviating symptoms of depression and anxiety .

Pharmacokinetics

Clomipramine N-Oxide is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to lead to better bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of Clomipramine N-Oxide’s action primarily involve changes in neurotransmitter levels and receptor sensitivity . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and a positive effect on mood . Additionally, the compound’s action can result in down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors with chronic use .

Action Environment

The action, efficacy, and stability of Clomipramine N-Oxide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract, and its metabolism can be influenced by liver function . Additionally, the compound’s action can be modulated by the presence of other drugs that affect the same neurotransmitter systems

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652527 | |

| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14171-67-6 | |

| Record name | N-Oxide chlorimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXIDE CHLORIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Does Clomipramine N-oxide share similar biological effects with Clomipramine?

A2: While the provided research primarily focuses on analytical methods for Clomipramine and its metabolites, one study suggests that Clomipramine N-oxide might possess phototoxic properties. [] This study demonstrated that Clomipramine N-oxide was the only photodegradation product of Clomipramine capable of inducing hemolysis and photohemolysis in human red blood cells. [] This indicates potential biological activity, although further research is needed to confirm and understand its specific effects compared to Clomipramine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.